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Compound of Interest

Compound Name: 3'-Aminopropiophenone

Cat. No.: B072865 Get Quote

This technical guide provides a detailed overview of the spectral data for 3'-
Aminopropiophenone (IUPAC name: 1-(3-aminophenyl)propan-1-one; CAS No: 1197-05-3).

The intended audience for this document includes researchers, scientists, and professionals in

the field of drug development. This guide covers mass spectrometry data and provides typical

experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS).

Compound Information
Compound Name: 3'-Aminopropiophenone

Synonyms: m-Aminopropiophenone, 1-(3-aminophenyl)propan-1-one[1][2]

CAS Number: 1197-05-3[1][2]

Molecular Formula: C₉H₁₁NO[1][2]

Molecular Weight: 149.19 g/mol [1][2]

Chemical Structure:

/ | |-- NH₂ \ / '
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While experimental NMR and IR spectral data for 3'-Aminopropiophenone are not readily

available in public databases, this section provides mass spectrometry data and expected

spectral characteristics based on the compound's structure.

Mass Spectrometry
The mass spectrum of 3'-Aminopropiophenone is characterized by a molecular ion peak and

several key fragment ions. The data presented below is consistent with a gas chromatography-

mass spectrometry (GC-MS) analysis using electron ionization.[1]

m/z Relative Intensity (%) Assignment

149 45 [M]⁺ (Molecular Ion)

120 100

[[M - C₂H₅]⁺](--INVALID-LINK-

-) or [[M - CO - H]⁺](--INVALID-

LINK--)

92 50 [[C₆H₆N]⁺](--INVALID-LINK--)

65 25 [[C₅H₅]⁺](--INVALID-LINK--)

Note: Relative intensities are approximate and can vary based on instrumentation and

experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 3'-Aminopropiophenone are not available in the

searched public databases. However, predicted chemical shifts based on the structure are

presented below. These predictions are based on standard chemical shift ranges for similar

functional groups.

Expected ¹H NMR Spectral Data (in CDCl₃)
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Assignment
Expected Chemical

Shift (ppm)
Expected Multiplicity

Expected Coupling

Constant (J) in Hz

-CH₃ (Ethyl) 1.1 - 1.3 Triplet (t) 7.0 - 8.0

-CH₂- (Ethyl) 2.9 - 3.1 Quartet (q) 7.0 - 8.0

-NH₂ 3.5 - 4.5 Broad Singlet (br s) -

Aromatic H 6.7 - 7.4 Multiplet (m) -

Expected ¹³C NMR Spectral Data (in CDCl₃)

Assignment Expected Chemical Shift (ppm)

-CH₃ (Ethyl) 8 - 12

-CH₂- (Ethyl) 30 - 35

Aromatic C-NH₂ 145 - 148

Aromatic C-H 113 - 130

Aromatic C-C=O 137 - 140

C=O 198 - 202

Infrared (IR) Spectroscopy
Specific experimental IR data for 3'-Aminopropiophenone is not available in the searched

public databases. The following table lists the expected characteristic absorption bands based

on the functional groups present in the molecule.
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Functional Group Vibrational Mode
Expected Wavenumber

(cm⁻¹)

N-H (Amine)
Symmetric & Asymmetric

Stretch

3300 - 3500 (two bands for

primary amine)

C-H (Aromatic) Stretch 3000 - 3100

C-H (Aliphatic) Stretch 2850 - 3000

C=O (Ketone) Stretch 1680 - 1700

C=C (Aromatic) Stretch 1500 - 1600

C-N Stretch 1250 - 1350

Experimental Protocols
The following sections describe representative experimental protocols for acquiring NMR, IR,

and Mass Spectra for a compound like 3'-Aminopropiophenone.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of the 3'-Aminopropiophenone sample is accurately weighed.[3]

The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.[3]

An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift

referencing (0 ppm).[3]

The solution is then transferred to a standard 5 mm NMR tube.[4]

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used for analysis.
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¹H NMR: Proton NMR spectra are typically acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: Carbon-13 NMR spectra require a greater number of scans due to the low natural

abundance of the ¹³C isotope.[4] Proton decoupling is used to simplify the spectrum to

singlets for each unique carbon atom.

Infrared (IR) Spectroscopy
As 3'-Aminopropiophenone is a crystalline powder, the KBr pellet method is a common

sample preparation technique.[5]

KBr Pellet Method:

Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.

[6]

The ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder,

which is transparent in the IR region.[6]

The mixture is placed into a pellet die, and high pressure is applied using a hydraulic press

to form a transparent or translucent pellet.[6]

The pellet is then placed in the sample holder of the FTIR instrument for analysis.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Procedure: A background spectrum of the empty sample compartment is first recorded. The

KBr pellet containing the sample is then placed in the beam path, and the sample spectrum

is acquired. The instrument records the interferogram, which is then Fourier-transformed to

produce the final IR spectrum showing absorbance or transmittance as a function of

wavenumber.

Mass Spectrometry
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Electron Ionization (EI) is a common technique for the mass analysis of relatively small, volatile

organic molecules like 3'-Aminopropiophenone.[7][8]

Sample Introduction and Ionization:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or as the eluent from a gas chromatograph.

The sample is volatilized by heating under high vacuum.[7]

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).[7][8]

This electron impact causes the ejection of an electron from the molecule, forming a

positively charged molecular ion (M⁺). The excess energy from this process leads to the

fragmentation of the molecular ion into smaller, characteristic fragment ions.[9]

Mass Analysis and Detection:

Analyzer: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio

(m/z).

Detector: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of ions at each m/z value.

Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectral analysis of

a solid organic compound like 3'-Aminopropiophenone.
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Caption: General experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathway for 3'-Aminopropiophenone under

Electron Ionization (EI) conditions.
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Caption: Key fragmentation of 3'-Aminopropiophenone in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. dev.spectrabase.com [dev.spectrabase.com]

2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

3. compoundchem.com [compoundchem.com]

4. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b072865?utm_src=pdf-body-img
https://www.benchchem.com/product/b072865?utm_src=pdf-body
https://www.benchchem.com/product/b072865?utm_src=pdf-custom-synthesis
https://dev.spectrabase.com/compound/AbrqDc4VSaE
https://homepages.abdn.ac.uk/m.jaspars/pages/OSA/Tables.pdf
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://www.researchgate.net/figure/1-H-NMR-Spectra-Chemical-Shifts-ppm-and-Coupling-Constants-Hz-of-3-and-5_tbl1_11635542
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. kgroup.du.edu [kgroup.du.edu]

6. researchgate.net [researchgate.net]

7. rsc.org [rsc.org]

8. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

To cite this document: BenchChem. [Spectral Analysis of 3'-Aminopropiophenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072865#3-aminopropiophenone-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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